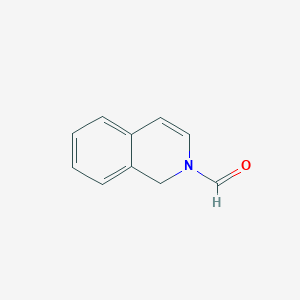

Isoquinoline-2(1H)-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

208348-23-6 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

1H-isoquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-6,8H,7H2 |

InChI Key |

RKIQWXMIFPFQFP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C=CN1C=O |

Origin of Product |

United States |

Synthetic Strategies for Isoquinoline 2 1h Carbaldehyde and Its Analogues

Formation of the Isoquinoline (B145761) Core

The construction of the fundamental isoquinoline framework can be achieved through both classical cyclization reactions and modern catalyst-mediated annulations. These methods offer diverse routes to the isoquinoline skeleton, each with its own advantages and substrate scope.

Classical Cyclization Reactions

For over a century, classical cyclization reactions have been the bedrock of isoquinoline synthesis. These transformations typically involve the formation of a new carbon-carbon bond to close the heterocyclic ring, often under acidic conditions.

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. wikipedia.orgnih.gov This reaction is a special case of the more general Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aromatic ring. wikipedia.org

A significant variation for the synthesis of N-acylated isoquinolines is the N-acyliminium ion Pictet-Spengler reaction. In this approach, the intermediate iminium ion is acylated, creating a highly electrophilic species that can cyclize under mild conditions with a broader range of aromatic systems. wikipedia.org This method is particularly relevant for the synthesis of isoquinoline-2(1H)-carbaldehyde analogues. The reaction of an N-formyl-β-phenylethylamine with an aldehyde would proceed through an N-formyliminium ion intermediate to generate the corresponding N-formyl-tetrahydroisoquinoline. Subsequent oxidation would then lead to the desired this compound.

The versatility of the Pictet-Spengler reaction is demonstrated by its application in the synthesis of a wide array of substituted tetrahydroisoquinolines, which are precursors to this compound and its derivatives. The choice of both the β-arylethylamine and the carbonyl component allows for considerable structural diversity in the final product.

Table 1: Examples of Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis

| β-Arylethylamine Derivative | Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dopamine (B1211576) | (+)-Menthyl pyruvate | (-)-R-salsolinol-1-carboxylic acid | Good | nih.gov |

| Tryptamine | N-Phth-2-formyl-L-Phe-OH | Polycyclic lactam | 72 | nih.gov |

The Bischler-Napieralski reaction, discovered in 1893, is an intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. youtube.comorganic-chemistry.org This reaction is a powerful tool for constructing the isoquinoline skeleton and is particularly effective for arenes bearing electron-donating groups. organic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding fully aromatic isoquinolines.

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. organic-chemistry.org The use of N-formyl-β-phenylethylamides as substrates in this reaction would directly lead to N-formylated 3,4-dihydroisoquinolines, which are immediate precursors to this compound. The reaction conditions, particularly the choice of dehydrating agent and solvent, can significantly influence the reaction outcome and yield.

Table 2: Reagents and Conditions for Bischler-Napieralski Reactions

| Substrate Type | Dehydrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| β-Arylethylamides | POCl₃, P₂O₅, PPA, Tf₂O | Refluxing acidic conditions | 3,4-Dihydroisoquinolines | organic-chemistry.org |

| Electron-poor phenethylamides | P₂O₅ in refluxing POCl₃ | High temperature | 3,4-Dihydroisoquinolines | organic-chemistry.org |

The Pomeranz-Fritsch reaction, also reported in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.orgthermofisher.com The reaction typically involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes ring closure in the presence of a strong acid. organicreactions.orgthermofisher.com

A key modification of this reaction allows for the synthesis of 1,2-dihydroisoquinolines, which are direct precursors to this compound. nih.govchemrxiv.org By carefully selecting the reaction conditions, such as using trimethylsilyltriflate (TMSOTf) and an amine base, the cyclization of dimethylacetals can be achieved under milder conditions, preserving the 1,2-dihydroisoquinoline (B1215523) core. nih.gov Formylation of the nitrogen atom of the resulting 1,2-dihydroisoquinoline would then yield the target compound. An alternative approach involves the condensation of a benzylamine (B48309) with glyoxal (B1671930) semiacetal. organicreactions.org

Table 3: Modifications of the Pomeranz-Fritsch Reaction

| Modification | Reactants | Product | Reference |

|---|---|---|---|

| Schlittler-Muller | Substituted benzylamine, glyoxal hemiacetal | C1-substituted isoquinoline | thermofisher.com |

| Bobbitt | Benzalaminoacetal (hydrogenated) | Tetrahydroisoquinoline | thermofisher.com |

Modern Catalyst-Mediated Annulations

In recent decades, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of isoquinolines, often offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to classical methods.

Palladium catalysis has been extensively explored for the construction of the isoquinoline ring system through various C-H activation and cross-coupling strategies. These methods provide access to a wide range of substituted isoquinolines and their N-acylated derivatives.

One notable approach involves the palladium-catalyzed cyclization of N-acetyl hydrazones with vinyl azides, where the vinyl azide (B81097) serves as an internal nitrogen source. researchgate.net This method allows for the preparation of diverse isoquinoline structures, including fused systems, in moderate to good yields. researchgate.net Another strategy employs the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids. nih.gov This reaction proceeds via an intramolecular cyclization followed by a Suzuki coupling, yielding highly substituted 1,2-dihydroisoquinolines. nih.gov

Furthermore, direct N-formylation of isoquinolines to afford N-formyl-1,2,3,4-tetrahydroisoquinolines (FTHIQs) has been achieved using a heterogeneous ruthenium catalyst (Ru/ZIF-8) with carbon dioxide and hydrogen gas. tandfonline.com This one-pot reaction demonstrates excellent conversion and selectivity under relatively mild conditions, offering a green and efficient pathway to N-formylated isoquinoline derivatives. tandfonline.com

Table 4: Examples of Palladium-Catalyzed Isoquinoline Synthesis

| Reactants | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-acetyl hydrazone, vinyl azide | Palladium catalyst | Substituted isoquinolines | Moderate to good | researchgate.net |

| Trisubstituted allenamide, arylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, NaOH | 1,2-Dihydroisoquinoline | 78 | nih.gov |

Copper-Catalyzed Methodologies

Copper catalysis provides several effective routes for the construction of the isoquinoline ring system. A highly efficient method involves the Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. researchgate.net This environmentally friendly protocol proceeds under mild conditions without the need for organic solvents, additives, or ligands, producing isoquinolines in moderate to high yields. researchgate.net By choosing whether to protect the oxime's hydroxyl group, the reaction can be selectively directed to produce either isoquinolines or isoquinoline N-oxides. researchgate.net

Another significant copper-catalyzed approach is the cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones or β-keto esters. This method demonstrates high chemo- and regioselectivity. organic-chemistry.org Furthermore, the CuI-catalyzed coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones initially yields 1,2-dihydroisoquinolines, which can then be smoothly dehydrogenated under an air atmosphere to the corresponding substituted isoquinolines. organic-chemistry.org

Table 1: Copper-Catalyzed Synthesis of Isoquinoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| (E)-2-Alkynylaryl oxime derivatives | Cu(I) | Isoquinolines / Isoquinoline N-oxides | Environmentally friendly (in water), high atom economy, ligand-free. researchgate.net |

| 2-Haloaryloxime acetates, β-Diketones | Copper catalyst | Substituted Isoquinolines | High chemo- and regioselectivity. organic-chemistry.org |

| 2-Halobenzylamines, β-Keto esters | CuI, K₂CO₃ | 1,2-Dihydroisoquinolines → Isoquinolines | Proceeds via a dihydroisoquinoline intermediate, uses air as an oxidant. organic-chemistry.org |

Rhodium-Catalyzed Methodologies

Rhodium catalysts are instrumental in synthesizing isoquinolines through C-H activation strategies. A highly efficient process involves the rhodium(III)-catalyzed C-H activation of arylhydrazines and their subsequent coupling with internal alkynes. rsc.org This reaction is notable for using a simple hydrazine (B178648) moiety as a directing group and proceeds under mild, aerobic conditions without an external metal co-oxidant, involving the cleavage of both C-H and N-N bonds. rsc.org

Another powerful rhodium-catalyzed method is the one-pot, three-component reaction involving the condensation of an aryl ketone with hydroxylamine, followed by Rh(III)-catalyzed C-H activation of the in situ generated oxime and cyclization with an internal alkyne. organic-chemistry.org This protocol facilitates the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Additionally, rhodium(III) catalysis enables the synthesis of multisubstituted isoquinoline N-oxides from oximes and diazo compounds under mild, oxidant-free conditions. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of Isoquinoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| Arylhydrazines, Internal alkynes | Rh(III) catalyst | Substituted Isoquinolines | Uses hydrazine as a directing group, proceeds under air. rsc.org |

| Aryl ketones, Hydroxylamine, Internal alkynes | [Rh(III)] | Multisubstituted Isoquinolines | One-pot, three-component reaction. organic-chemistry.org |

| Oximes, Diazo compounds | [Rh(III)] | Isoquinoline N-Oxides | Mild, oxidant-free conditions. nih.gov |

Silver-Catalyzed Methodologies

Silver-catalyzed reactions offer an efficient means to access the isoquinoline core. The cyclization of 2-alkynyl benzyl (B1604629) azides using a silver catalyst provides a direct route to substituted isoquinolines. organic-chemistry.org This reaction proceeds smoothly in good yields and demonstrates tolerance for a variety of functional groups. organic-chemistry.org The choice of catalyst, such as AgSbF₆, and additives can be optimized to achieve high yields. organic-chemistry.org

Another notable silver-catalyzed method is the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate, which proceeds efficiently under mild conditions in the presence of silver triflate. organic-chemistry.org This approach highlights the utility of silver catalysts in constructing the isoquinoline skeleton from readily available starting materials. organic-chemistry.org

Table 3: Silver-Catalyzed Synthesis of Isoquinoline Analogues

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|

| 2-Alkynyl benzyl azides | AgSbF₆ | Substituted Isoquinolines | Tolerates various functional groups, high regioselectivity. organic-chemistry.org |

| 2-Alkynylbenzaldehydes, 2-Isocyanoacetate | Silver triflate | Substituted Isoquinolines | Proceeds smoothly under mild conditions. organic-chemistry.org |

Introduction of the Carbaldehyde Moiety

The synthesis of the target compound, this compound, necessitates the introduction of a formyl group onto the nitrogen atom of a 1,2-dihydroisoquinoline precursor. This can be accomplished through either the oxidation of an N-methyl or N-hydroxymethyl group or by direct N-formylation.

Selective Oxidation Methodologies

While direct literature on the selective oxidation of N-methyl-1,2-dihydroisoquinoline to this compound is scarce, the principle can be inferred from analogous transformations on related heterocyclic systems. For instance, a common strategy involves the oxidation of an N-hydroxymethyl precursor. A Swern-type oxidation has been successfully used to convert (R)- and (S)-2-ethoxycarbonyl-1-hydroxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline into the corresponding versatile 1-formyl derivatives. nih.gov This suggests that a similar oxidation of a hypothetical 2-(hydroxymethyl)-1,2-dihydroisoquinoline could provide a viable route to the desired N-carbaldehyde. The synthesis of such a precursor could potentially be achieved by reacting 1,2-dihydroisoquinoline with formaldehyde.

Formylation Protocols

Direct N-formylation of a 1,2-dihydroisoquinoline intermediate is a more direct approach. A variety of reagents and protocols exist for the N-formylation of amines, which are applicable in this context. nih.gov

The Vilsmeier-Haack reaction , which uses a reagent formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classical method for formylation. ijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org However, its application to 1-methyl-3,4-dihydroisoquinolines has been shown to yield not only the expected mono- and dialdehydes but also unexpected pyrrolo[2,1-a]isoquinolines as byproducts. ias.ac.in This highlights a potential complexity in applying this reaction to certain dihydroisoquinoline systems.

More general and often milder formylation methods can also be employed. These include the use of formic acid with a catalyst or various N-formylating agents. nih.gov Catalytic systems using zinc oxide (ZnO), zinc chloride (ZnCl₂), or molecular iodine (I₂) with formic acid have been reported for the efficient, solvent-free N-formylation of primary and secondary amines. nih.gov Another effective method involves using N-formyl imide with a catalytic amount of p-toluenesulfonic acid monohydrate in water, which offers operational simplicity under metal-free conditions. rsc.org

Synthesis of Dihydrothis compound Derivatives

The synthesis of the core structure of the title compound is fundamentally the synthesis of a 1,2-dihydroisoquinoline. These scaffolds serve as the immediate precursors for the final N-formylation step. nih.gov

One method involves the treatment of methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates with N-bromosuccinimide (NBS). researchgate.net This reaction proceeds via an oxidation-dehydration sequence to yield the corresponding methyl 2-aryl-1,2-dihydroisoquinoline-3-carboxylates. researchgate.net

As previously mentioned, copper-catalyzed methods are also effective. The CuI-catalyzed coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones directly produces 1,2-dihydroisoquinoline derivatives. organic-chemistry.org These methods provide access to the essential 1,2-dihydroisoquinoline framework, which can then be functionalized at the nitrogen atom to yield this compound and its derivatives.

Multi-Step Organic Synthetic Routes

The construction of the isoquinoline core, a prerequisite for this compound, can be achieved through several established multi-step synthetic routes. researchgate.net These methods often involve the formation of the heterocyclic ring from acyclic precursors.

Classic named reactions for isoquinoline synthesis include:

Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride to yield a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the isoquinoline. pharmaguideline.comnumberanalytics.comyoutube.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. pharmaguideline.comnumberanalytics.comnih.gov

Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal to produce the isoquinoline ring. numberanalytics.comnih.gov

These traditional methods often require electron-rich aromatic systems for efficient electrophilic aromatic substitution. researchgate.net Modern advancements have introduced transition-metal-catalyzed reactions, offering milder conditions and broader functional group tolerance. researchgate.net For instance, palladium-catalyzed coupling and cyclization reactions have been employed to construct the isoquinoline skeleton. organic-chemistry.org

A versatile approach for synthesizing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the convergent assembly of multiple components in a single operation, providing access to a wide array of complex isoquinoline structures. nih.govharvard.edu The resulting eneamido anion intermediates can be trapped with various electrophiles to introduce further diversity. nih.gov

The process of designing a multi-step synthesis requires careful consideration of functional group compatibility and the sequence of reactions. youtube.com Protecting group strategies are often employed to mask reactive functional groups while other transformations are carried out. youtube.com For example, a ketone might be protected as an acetal (B89532) during a reduction reaction elsewhere in the molecule. youtube.com

Stereoselective and Asymmetric Approaches

The development of stereoselective and asymmetric methods for the synthesis of isoquinoline analogues is crucial, particularly for the preparation of chiral isoquinoline alkaloids which exhibit significant biological activity. nih.govresearchgate.net These approaches aim to control the three-dimensional arrangement of atoms in the final product, leading to specific enantiomers or diastereomers.

Asymmetric synthesis of isoquinoline alkaloids often relies on modifications of traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, incorporating chiral auxiliaries or catalysts. nih.gov For instance, the Pictet-Spengler condensation of dopamine hydrochloride with (R)-(+)-glyceraldehyde demonstrates an enantioselective route to (S)-(−)-carnegine and (R)-(−)-calycotomine. researchgate.net The use of (R)-1-phenylethylamine as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives has also been reported. researchgate.net

Catalytic methods, both enantioselective and diastereoselective, have become increasingly prevalent. nih.gov Chiral primary amine catalysts have been successfully used in the enantioselective [3 + 2] 1,3-dipolar cycloaddition of allyl alkyl ketones with C,N-cyclic azomethine imines, yielding tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. nih.gov The Mukaiyama aldol (B89426) reaction, a Lewis-acid catalyzed cross-aldol reaction, is another powerful tool for the enantioselective synthesis of β-hydroxy carbonyl compounds, which are valuable intermediates in the synthesis of isoquinoline alkaloids. researchgate.net

Furthermore, the utility of chiral precursors like (R)- and (S)-2-ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been demonstrated in the asymmetric synthesis of various isoquinoline alkaloids. researchgate.net These aldehydes serve as versatile building blocks for constructing complex, stereochemically defined molecules.

Synthesis of Fused Isoquinoline-2-carbaldehyde Systems

The fusion of the isoquinoline-2-carbaldehyde moiety with other heterocyclic rings leads to polycyclic systems with unique chemical properties and potential biological activities. The synthetic strategies for these fused systems often involve multicomponent reactions and cycloaddition pathways.

Pyrrolo[2,1-a]isoquinoline-2-carbaldehydes

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a key structural motif in many natural products, including lamellarin alkaloids, which exhibit a range of biological activities. bohrium.comrsc.orgrsc.org Consequently, significant effort has been directed towards the synthesis of its derivatives. rsc.org

One of the most powerful methods for constructing the pyrrolo[2,1-a]isoquinoline framework is the 1,3-dipolar cycloaddition reaction. bohrium.com This can be achieved through intermolecular or intramolecular pathways. bohrium.com A common approach involves the reaction of an isoquinolinium ylide with a dipolarophile. For example, a three-component reaction of isoquinoline, a 2-bromoacetophenone (B140003) derivative, and an aldehyde can yield coumarin-based pyrrolo[2,1-a]isoquinoline carbaldehydes. nih.gov The reaction proceeds through the formation of an isoquinolinium ylide, which then undergoes a [3 + 2] cycloaddition or a nucleophilic conjugate addition followed by intramolecular cyclization. nih.gov

Multicomponent reactions provide an efficient and environmentally friendly route to pyrrolo[2,1-a]isoquinoline derivatives. bohrium.com For instance, a four-component reaction of phthalaldehyde, primary amines, alkyl bromides, and activated acetylenic compounds has been developed. bohrium.com

The synthesis of these fused systems can also be achieved through cascade reactions. An iodine-promoted one-pot cascade oxidative annulation of o-acetyl-phenoxy acrylates and tetrahydroisoquinolines has been reported to produce chromone-fused pyrrolo[2,1-a]isoquinolines. rsc.org

Below is a table summarizing the synthesis of various pyrrolo[2,1-a]isoquinoline derivatives:

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| Isoquinoline, 2-bromoacetophenones, non-symmetrical acetylenic dipolarophiles | 1,2-epoxypropane | 1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline | 71 | nih.gov |

| Isoquinoline, 2-bromoacetophenones, non-symmetrical acetylenic dipolarophiles | 1,2-epoxypropane | Methyl 3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 69 | nih.gov |

| Isoquinoline, 2-bromoacetophenones, non-symmetrical acetylenic dipolarophiles | 1,2-epoxypropane | Methyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 70 | nih.gov |

| Isoquinoline, 2-bromoacetophenones, non-symmetrical acetylenic dipolarophiles | 1,2-epoxypropane | Ethyl 3-(1-Naphthoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 72 | nih.gov |

| Tetrahydroisoquinoline, terminal alkyne, aldehyde | CuCl₂/PhCOOH, DMF, 130 °C | Pyrrolo[2,1-a]isoquinoline derivatives | 17-69 | rsc.org |

| o-acetyl-phenoxy acrylates, tetrahydroisoquinolines | I₂/DMSO, TFA, heat | Chromone-fused pyrrolo[2,1-a]isoquinolines | - | rsc.org |

| Isoquinoline, 2-bromoacetophenone, coumarin-based aldehyde | - | Coumarin based pyrrolo[2,1-a]isoquinoline carbaldehyde | - | nih.gov |

Isoquinoline-Fused Benzimidazoles

The benzo mdpi.comnih.govimidazo[2,1-a]isoquinoline (B1217647) system is a tetracyclic heterocycle formed by the fusion of benzimidazole (B57391) and isoquinoline moieties. mdpi.com Synthetic strategies for this scaffold are categorized based on the ring-forming steps. nih.govresearchgate.net

Metal-catalyzed cross-coupling reactions are frequently employed. For instance, copper(I)-catalyzed coupling of o-bromophenyl benzimidazoles with 1,3-diketones has been shown to be an effective method. researchgate.net Another approach involves the palladium-catalyzed C-H vinylation following a nucleophilic addition of benzimidazole to a bromoalkyne. mdpi.com

Metal-free syntheses have also been developed. A notable example is the reaction of 2-alkynylbenzaldehydes with o-phenylenediamines in ethanol (B145695) at room temperature, which proceeds via alkyne hydroamination. bohrium.com This method is environmentally friendly and offers high chemoselectivity and atom economy. bohrium.com Hypervalent iodine(III) has been used to catalyze the C-H cycloamination of N-phenyl-1-aminoisoquinoline to form the benzimidazo[2,1-a]isoquinoline (B1203507) skeleton under ambient conditions. mdpi.com

The following table presents different synthetic routes to isoquinoline-fused benzimidazoles:

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| 2-(2-bromo-phenyl)-1H-benzo[d]imidazole, dibenzoylmethane | CuI, Cs₂CO₃ | Benzimidazo[2,1-a]isoquinoline derivative | 69-85 | mdpi.com |

| Phenyl benzimidazole, bromoacetylene derivatives | Pd-catalyst | Benzimidazo[2,1-a]isoquinoline derivative | 31-81 | mdpi.com |

| N-phenyl-1-aminoisoquinoline | Iodobenzene (cat.), peracetic acid | Benzimidazo[2,1-a]isoquinoline | 77 | mdpi.com |

| o-alkynylbenzonitrile, o-iodoanilines | Cu(II) acetate, base | Benzimidazo[2,1-a]isoquinoline derivative | 62-97 | mdpi.com |

| 2-alkynylbenzaldehydes, o-phenylenediamines | Ethanol, room temperature | Benzimidazo[2,1-a]isoquinoline derivatives | Good to excellent | bohrium.comresearchgate.net |

Other Polycyclic and Annelated Heterocycles

The isoquinoline-2-carbaldehyde framework can be incorporated into a variety of other polycyclic and annelated heterocyclic systems. rsc.org These syntheses often utilize multicomponent reactions and cascade cyclizations.

For example, selenated and sulfenylated imidazo[2,1-a]isoquinoline scaffolds can be synthesized via a multicomponent cascade cyclization. nih.gov The reaction of isoquinolin-1-amine with an acetophenone (B1666503) derivative, followed by intramolecular annulation and subsequent reaction with 1,2-diphenyldiselane or sodium arylsulfinates, yields the desired products. nih.gov

The synthesis of indolo[2,1-a]isoquinoline derivatives can be achieved through a tandem radical cyclization. nih.gov Treatment of aryl indoles with a dioxolane as an aldehyde precursor in the presence of an oxidant generates a radical intermediate that undergoes cyclization. nih.gov Subsequent deprotection yields the final aldehyde product. nih.gov

A one-pot, two-step synthesis of isoquinoline-fused isoquinolines has been reported from α-amino acid esters and 2-alkynyl benzaldehydes. scilit.com This strategy involves an unconventional Pictet-Spengler reaction followed by a gold-catalyzed intramolecular hydroamination. scilit.com

Chemical Reactivity and Reaction Mechanisms of Isoquinoline 2 1h Carbaldehyde Analogues

Reactivity of the Aldehyde Functional Group

The aldehyde group in Isoquinoline-2(1H)-carbaldehyde analogues is a versatile functional handle, participating in a variety of transformations typical of aldehydes, but with modulation by the adjacent dihydroisoquinoline ring system.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide to yield the alcohol product. youtube.comyoutube.com While specific studies on this compound are not extensively detailed in the literature, the general mechanism for nucleophilic addition is well-established. youtube.com

The reactivity of the aldehyde can be influenced by steric and electronic factors. Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic stabilization of the carbonyl carbon by two alkyl groups. youtube.com In the case of this compound, the nitrogen atom's lone pair can donate electron density to the carbonyl group, potentially reducing its electrophilicity compared to simple aliphatic aldehydes.

A related synthetic method involves the Lewis acid-catalyzed tandem nucleophilic addition and cyclization of 2-(1-alkynyl)arylaldimines, which are structurally related to the imine derivatives of the title compound, to form 1,2-dihydroisoquinolines. nih.gov This highlights the utility of nucleophilic additions at the C1 position in building the dihydroisoquinoline framework itself. nih.gov

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the aldehyde group in this compound would yield the corresponding primary alcohol, 2-(hydroxymethyl)-1,2-dihydroisoquinoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com Studies on the regiocontrolled reduction of the parent isoquinoline (B145761) heterocycle using hydrosilylation have been reported to access dearomatized dihydro- and tetrahydroisoquinoline scaffolds. nih.gov For instance, the reductive formylation of isoquinoline with formamide (B127407) has been shown to produce both N-formyltetrahydroisoquinoline and a smaller amount of 2-formyl-1,2-dihydroisoquinoline, demonstrating that the dihydroisoquinoline core can be formed under reductive conditions. researchgate.net

Oxidation: Conversely, oxidation of the aldehyde group would produce Isoquinoline-2(1H)-carboxylic acid. Typical oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like Tollens' reagent or Fehling's solution. The oxidation of the related 1,2,3,4-tetrahydroisoquinolines to 3,4-dihydroisoquinolines has been achieved using molecular oxygen in the presence of a copper(II) chloride catalyst, indicating that the heterocyclic core itself can be sensitive to oxidation conditions. clockss.org

Condensation reactions are a hallmark of aldehyde chemistry, involving the reaction with a nucleophile, typically a nitrogen-based one, followed by the elimination of a water molecule. For analogues of this compound, these reactions provide a powerful tool for structural elaboration.

For example, 2-chloroquinoline-3-carbaldehyde, a related heterocyclic aldehyde, readily undergoes condensation with various amines and hydrazine (B178648) derivatives. nih.gov Reaction with phenylhydrazine (B124118) yields the corresponding Schiff base, while reaction with hydrazine hydrate (B1144303) forms a hydrazone, which can be further reacted with other aldehydes. nih.gov Similarly, 3-chlorobenzo[f]quinoline-2-carbaldehyde reacts with a range of nucleophiles, including N-phenyl-3-methylpyrazolone and 1,2-diaminoethane, to generate new heterocyclic systems. researchgate.net These reactions typically proceed by initial nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form the C=N double bond of an imine or related product.

| Reactant | Nucleophile | Product Type | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base (Hydrazone) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | nih.gov |

| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | 1,2-Diaminoethane | Imidazoline derivative | researchgate.net |

| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | Semicarbazide HCl | Pyrimidinethione derivative | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Formamide | Pyrrolo[3,4-b]quinolin-3-one | nih.gov |

Transformations Involving the Dihydroisoquinoline Core

The dihydroisoquinoline ring system of this compound contains both a benzene (B151609) ring and a partially unsaturated heterocyclic ring, each with its own characteristic reactivity.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of the fused benzene ring. youtube.com The reaction proceeds via a two-step mechanism involving the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. youtube.com The N-acyl group on the dihydroisoquinoline portion acts as a deactivating group, withdrawing electron density from the benzene ring and making it less reactive towards electrophiles than benzene itself.

Substitutions will occur on the fused benzene ring (positions 5, 6, 7, and 8). The directing effects of any pre-existing substituents on the benzene ring will determine the regioselectivity of the substitution. For example, in a related system, the treatment of methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates with N-bromosuccinimide (NBS) resulted in bromination on the fused aromatic ring, demonstrating that electrophilic substitution on this part of the molecule is feasible. researchgate.net

| Substrate Type | Reagent | Reaction Type | Position of Substitution | Reference |

| Methyl 2-aryl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Bromination | Fused Benzene Ring | researchgate.net |

| N-Aryl-substituted 5-amido-1,3-dioxins | Lewis Acids | Intramolecular Friedel-Crafts type reaction | Fused Benzene Ring | nih.gov |

The term "nucleophilic dearomatization" typically applies to the conversion of a fully aromatic heterocycle into a non-aromatic or partially saturated ring through the addition of a nucleophile. quimicaorganica.org In the case of this compound, the heterocyclic ring is already partially saturated (a dihydroisoquinoline). Therefore, reactions in this category are better described as transformations of the enamine-like double bond present in the dihydroisoquinoline ring.

The C3=C4 double bond has enamine character due to the nitrogen at position 2. Enamines are known to be nucleophilic at the β-carbon (C4), making them reactive towards electrophiles. However, the primary reactivity described for dearomatization of the parent isoquinoline involves its activation by N-acylation or N-alkylation to form an isoquinolinium salt. This salt is then highly susceptible to nucleophilic attack at the C1 position. quimicaorganica.org Hard nucleophiles, such as those from organometallic reagents or hydrides, readily add to C1 of isoquinoline. quimicaorganica.org

Further reduction of the dihydroisoquinoline core to a fully saturated tetrahydroisoquinoline is also a key transformation. This can be achieved through various reduction methods, including catalytic hydrogenation or the use of hydride reagents. nih.govclockss.org These reactions represent a further dearomatization of the system, converting the enamine double bond into a single bond.

Cascade and Multi-Component Reaction Mechanisms

Cascade and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. These approaches are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. Analogues of this compound, particularly those that can generate reactive intermediates like isoquinolinium ylides, are valuable substrates in such transformations.

One prominent example involves the synthesis of coumarin-based pyrrolo[2,1-a]isoquinoline (B1256269) carbaldehydes. In a three-component reaction, isoquinoline reacts with a 2-bromoacetophenone (B140003) to generate an isoquinolinium ylide in situ. This reactive ylide then participates in a [3+2] cycloaddition or a nucleophilic conjugate addition with an appropriate aldehyde, followed by an intramolecular cyclization, to yield the complex pyrrolo[2,1-a]isoquinoline scaffold. nih.gov This strategy highlights the ability of the isoquinoline core to act as a versatile building block in the construction of fused heterocyclic systems.

Similarly, multi-component cascade cyclization reactions have been employed for the synthesis of selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov These reactions demonstrate the capacity of isoquinoline derivatives to undergo a sequence of intermolecular and intramolecular events to build intricate molecular architectures. The synthesis of imidazopyridine-fused isoquinolinones through a sequence involving a Groebke–Blackburn–Bienaymé (GBB) reaction, N-acylation, and an intramolecular Diels-Alder (IMDA) reaction further illustrates the power of combining MCRs with subsequent cascade processes. nih.gov

The use of 1,2-dihydroisoquinolines as templates for cascade reactions has also proven to be a fruitful strategy for accessing various isoquinoline alkaloid frameworks, showcasing the versatility of partially saturated isoquinoline systems in complex synthesis. nih.gov

Table 1: Examples of Multi-Component Reactions Involving Isoquinoline Scaffolds

| Product Scaffold | Reaction Type | Key Intermediates | Reference |

| Pyrrolo[2,1-a]isoquinoline | Three-component | Isoquinolinium ylide | nih.gov |

| Imidazo[2,1-a]isoquinoline | Multi-component cascade | Annulated isoquinoline | nih.gov |

| Imidazopyridine-fused isoquinolinone | GBB/N-acylation/IMDA | N-acylated GBB adduct | nih.gov |

| 5,6-Dihydropyrrolo[2,1-a]isoquinolines | Three-component | Spirooxindole, isocyanate | acs.org |

Computational Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of complex organic reactions. While specific computational studies on the reaction pathways of this compound are not extensively documented, the analysis of analogous systems provides significant insights into the factors governing their reactivity.

For instance, computational analyses of the intramolecular Diels-Alder (IMDA) reactions in the synthesis of imidazopyridine-fused isoquinolinones have been performed. nih.gov These studies investigate the transition states and reaction energetics, revealing how the electronic nature of substituents on the reacting partners influences the feasibility and outcome of the cyclization. Such computational models can predict the stereoselectivity and regioselectivity of these reactions, guiding the rational design of synthetic routes.

In the context of isoquinoline synthesis, computational studies have been applied to understand the mechanisms of various synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, which are fundamental to forming the isoquinoline core. numberanalytics.com These studies often focus on the energetics of cyclization and aromatization steps.

Furthermore, computational analysis of the reactivity of N-acylisoquinolinium ions, which are key intermediates in many reactions involving isoquinoline derivatives, can provide a deeper understanding of their electrophilicity and susceptibility to nucleophilic attack. This knowledge is crucial for predicting the course of cascade and multi-component reactions initiated by these species. Although direct computational studies on this compound are sparse, the principles derived from studies on related heterocyclic systems are broadly applicable and provide a framework for understanding its chemical behavior. nih.gov

Table 2: Application of Computational Methods to Isoquinoline-Related Reactions

| Reaction/Intermediate Studied | Computational Method | Key Findings | Reference |

| Intramolecular Diels-Alder of GBB adducts | DFT | Elucidation of transition states and substituent effects on reaction barriers. | nih.gov |

| Rhodium-catalyzed C-H activation | DFT | Proposal of reaction mechanisms for the synthesis of isoquinoline derivatives. | researchgate.net |

| General isoquinoline synthesis methods | Not Specified | Mechanistic analysis of classical reactions like Bischler-Napieralski. | numberanalytics.com |

Advanced Characterization and Spectroscopic Analysis of Isoquinoline 2 1h Carbaldehyde Analogues

Experimental Spectroscopic Techniques

The elucidation of the chemical structure and properties of isoquinoline-2(1H)-carbaldehyde and its analogues is heavily reliant on a combination of sophisticated spectroscopic methods. These techniques probe different aspects of the molecular structure, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of compounds like 3,4-dihydrothis compound, a close analogue, the proton of the formyl group (CHO) typically appears as a singlet in the downfield region, around δ 8.18–8.24 ppm. The methylene (B1212753) (CH₂) protons adjacent to the aldehyde group show signals between δ 4.43–4.68 ppm. For aromatic isoquinoline (B145761) derivatives, the protons on the heterocyclic and benzene (B151609) rings will exhibit complex splitting patterns in the aromatic region of the spectrum. For instance, in isoquinoline-6-carbaldehyde, the aldehyde proton appears at δ 10.37 ppm, while the aromatic protons are observed between δ 7.75 and 9.31 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group in this compound analogues is particularly characteristic, with its resonance appearing significantly downfield. For example, the carbonyl carbon in 3,4-dihydrothis compound is observed at δ 160.5–160.9 ppm. In isoquinoline-6-carbaldehyde, the aldehyde carbon resonates at δ 192.7 ppm, while the aromatic carbons appear in the δ 117.9–153.0 ppm range. rsc.org The broad range of chemical shifts in ¹³C NMR allows for the clear distinction between different types of carbon atoms, including quaternary carbons, which are often weak in intensity. oregonstate.edu

Table 1: Representative NMR Data for Isoquinoline Carbaldehyde Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Isoquinoline-6-carbaldehyde | 10.37 (s, 1H, CHO), 9.31 (s, 1H), 8.96 (d, 1H), 8.69 (d, 1H), 8.20 (t, 2H), 7.75 (dd, 1H) rsc.org | 192.7 (CHO), 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 rsc.org |

| Quinoline-2-carbaldehyde | 10.23 (s, 1H, CHO), 8.31 (d, 1H), 8.25 (d, 1H), 8.03 (d, 1H), 7.90 (d, 1H), 7.83 (dd, 1H), 7.69 (t, 1H) rsc.org | 193.9 (CHO), 152.7, 148.0, 137.5, 130.6, 130.5, 130.2, 129.3, 128.0, 117.5 rsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its analogues, the most characteristic absorption band is that of the carbonyl (C=O) stretching vibration of the aldehyde group. This typically appears as a strong peak in the region of 1650-1700 cm⁻¹.

Studies on related quinoline (B57606) and isoquinoline derivatives have shown that the position of the carbonyl band can provide structural information. For instance, in 5,8-quinolinedione (B78156) derivatives, two separate C=O vibration peaks are often observed, whereas 5,8-isoquinolinedione derivatives may show only a single peak for the carbonyl vibrations. mdpi.com In addition to the carbonyl stretch, other characteristic bands for this compound would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C and C=N stretching vibrations within the isoquinoline ring system. For example, in a study of tetrahydroisoquinoline alkaloids, IR bands were observed for N-H/O-H stretching (around 3340-3420 cm⁻¹), C-H stretching (around 2900-2980 cm⁻¹), and aromatic ring vibrations (around 1520-1610 cm⁻¹). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The isoquinoline ring system, being aromatic, gives rise to characteristic absorption bands.

For isoquinoline itself, electronic transitions lead to absorption maxima in the UV region. The introduction of a carbaldehyde group, which is a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima. A study on the rapid determination of quinoline and 2-hydroxyquinoline (B72897) developed a method based on spectral measurements at specific wavelengths, including the isosbestic point at 289 nm, and other wavelengths at 326 nm and 380 nm to quantify the compounds. nih.gov For tetrahydroisoquinoline alkaloids, UV maxima are typically observed around 235 nm and 278 nm. mdpi.com The exact position and intensity of the absorption bands for this compound and its analogues will depend on the specific substitution pattern and the solvent used.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of complex mixtures and the identification of individual components.

For this compound analogues, HRMS would be used to confirm the elemental composition by comparing the measured mass to the calculated mass. For example, in the synthesis of isoquinoline-6-carbaldehyde, Low-Resolution Mass Spectrometry (LRMS) using electrospray ionization (ESI) found an [M+H]⁺ ion at m/z 158.0, which corresponds to the calculated value of 158.1 for the formula C₁₀H₇NO. rsc.org HRMS would provide a much more precise mass, further confirming the identity of the compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the conformation of the molecule. This technique is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.

Theoretical and Computational Characterization Methods

In conjunction with experimental techniques, theoretical and computational methods are increasingly being used to characterize molecules like this compound and its analogues. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties.

These computational methods can be used to:

Predict molecular geometries: By performing geometry optimizations, the most stable conformation of the molecule can be determined.

Calculate spectroscopic data: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (for IR and Raman spectra), and electronic transitions (for UV-Vis spectra). These calculated data can then be compared with experimental results to aid in spectral assignment and structural confirmation. mdpi.comnih.gov

Analyze electronic properties: Computational methods can be used to calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These properties are important for understanding the reactivity and intermolecular interactions of the molecule.

For instance, a study on 5,8-quinolinedione derivatives used DFT calculations to supplement experimental FT-IR data, leading to a good correlation between the experimental and calculated spectra. mdpi.com Similarly, theoretical studies on quinoline derivatives have been used to calculate ¹H and ¹³C NMR chemical shifts, showing excellent agreement with experimental values. tsijournals.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed for analyzing the properties of this compound analogues, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental DFT procedure that seeks to find the arrangement of atoms corresponding to the lowest energy state, thus identifying the most stable molecular conformation. researchgate.net For molecules like isoquinoline-carbaldehyde analogues, which may have multiple possible spatial arrangements (conformers) due to rotational freedom around single bonds, this analysis is crucial.

For instance, studies on quinoline-4-carbaldehyde (B127539) (Q4C) revealed two stable conformers. nih.gov The stability of these rotamers depends on the orientation of the aldehyde group. The conformer where the oxygen atom of the aldehyde group is positioned to form an intramolecular hydrogen bond with a nearby hydrogen atom on the quinoline ring is found to be more stable and represents the ground state. nih.gov Similarly, DFT optimization was used to compare the calculated and experimentally determined geometric parameters of 8-hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde, showing good agreement and confirming the reliability of the chosen theoretical level. nih.gov The process involves using algorithms like the quasi-Newton method to ensure the optimized structure represents a true energy minimum on the potential energy surface. researchgate.net

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity and potential interactions. DFT calculations provide detailed insights into these characteristics.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govirjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap implies higher reactivity, greater polarizability, and potential for intramolecular charge transfer (ICT), which is often associated with enhanced non-linear optical (NLO) responses. nih.govnih.gov For example, in a study of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399), the computed HOMO-LUMO band gap was used to validate the molecule's chemical stability and charge transport properties. eurjchem.com

Charge Distribution: Mulliken atomic charge analysis is a method to quantify the electron distribution among the atoms in a molecule. scirp.org This calculation helps in understanding the electrostatic potential and identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). In quinoline derivatives, the distribution of charges is influenced by the various functional groups attached to the ring system. For example, electronegative atoms like nitrogen and oxygen typically exhibit negative Mulliken charges, indicating they are sites prone to electrophilic attack. irjweb.comscirp.org

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.goveurjchem.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. MEP analysis for compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde helps in determining their electrophilic and nucleophilic nature. eurjchem.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| 1A (Thiazole Derivative) | -5.5293 | -0.8302 | 4.6991 |

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for determining the three-dimensional structure and stability of molecules. nih.govresearchgate.net The NCI index, based on the electron density (ρ) and its reduced density gradient (RDG), is a powerful tool for visualizing these weak interactions. nih.govresearchgate.net

The RDG is defined as: nih.gov

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified and visualized as isosurfaces. nih.govresearchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong repulsive interactions, such as steric clashes. nih.govresearchgate.net

This topological analysis was employed to investigate intermolecular interactions in 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, providing a deeper understanding of its structural stability. eurjchem.com

Natural Bond Order (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.dempg.de This method is highly effective for studying intramolecular and intermolecular bonding and interactions. nih.gov

A key aspect of NBO analysis is the examination of charge delocalization by quantifying the stabilization energy, E(2), associated with donor-acceptor interactions. This energy is calculated using second-order perturbation theory and reflects the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. This analysis has been used to confirm the stability of isoquinoline-functionalized chromophores and to understand hyperconjugative interactions in compounds like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. nih.goveurjchem.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| N Lone Pair (n_N) | C-H Antibond (σ*_CH) | 8.13 |

Non-Linear Optic Properties (NLO) Prediction

Organic molecules with donor-π-acceptor (D-π-A) structures can exhibit significant non-linear optical (NLO) properties, making them promising for applications in optoelectronics and photonics. nih.govnih.gov The isoquinoline moiety, being an electron-accepting unit, can be incorporated into chromophores to enhance NLO effects. nih.gov

DFT calculations are used to predict key NLO parameters, including the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary determinant of a molecule's NLO activity. nih.gov Theoretical studies on isoquinoline-functionalized chromophores have shown that structural modifications, such as the introduction of different electron-donating or withdrawing groups, can significantly tune these NLO properties. By comparing the calculated values to a reference standard like urea, the potential of new compounds as NLO materials can be assessed. nih.govnih.gov

| Property | Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.53 |

| First Hyperpolarizability (β) (esu) | 1.54 x 10-28 |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe electronic systems in time-dependent electromagnetic fields, making it the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. researchgate.netredalyc.orgrsc.org

By applying TD-DFT, researchers can predict the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f) of electronic transitions. eurjchem.com The calculated spectrum can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. For example, TD-DFT calculations have been performed on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde to characterize its UV-Vis spectroscopic properties in different solvents. eurjchem.com Similarly, it has been used to analyze the absorption spectra of various isoquinoline-based chromophores to understand their NLO responses. nih.gov This theoretical approach is invaluable for designing molecules with specific light-absorbing properties for applications in dyes, sensors, and optical devices. rsc.org

Solvation Models for Spectroscopic Predictions

Theoretical calculations are pivotal in modern chemistry for predicting the spectroscopic properties of molecules. For analogues of this compound, such as substituted quinoline-2-carbaldehydes, computational models that account for solvent effects are crucial for accurate predictions. The integral equation formalism polarizable continuum model (IEFPCM) is a widely used solvation model in this context. eurjchem.com

In a study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, a notable analogue, the IEFPCM model was employed to simulate the influence of different solvents—namely ethanol (B145695), dimethylsulfoxide (DMSO), and water—on its spectroscopic characteristics. eurjchem.com This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent environment affects the electronic structure and, consequently, the UV-vis, NMR, and IR spectra of the molecule. eurjchem.com

The use of such solvation models is critical because the polarity of the solvent can significantly shift absorption maxima (solvatochromism) and alter the chemical shifts in NMR spectra. By comparing the theoretically predicted spectra in different solvents with experimental data, researchers can validate the computational model and gain deeper insights into solute-solvent interactions. These theoretical approaches enable the investigation of phenomena such as changes in molecular geometry, electronic structure, and molecular dynamics in solution. researchgate.net

Correlation of Spectroscopic Data with Molecular Structure and Reactivity

The spectroscopic data of isoquinoline and quinoline derivatives provide a window into their molecular structure and reactivity. A strong correlation exists between the chemical structure of these compounds and their spectroscopic and electrochemical properties.

In the analysis of various quinolinecarbaldehydes, ¹H-NMR spectra revealed distinct signals for the aldehyde proton (HC=O). mdpi.com The chemical shifts of these protons are sensitive to the electronic environment within the molecule. For instance, the presence of intramolecular hydrogen bonds, such as between a carbonyl group at the C7 position and a hydroxyl or dimethylamino group at the C8 position, leads to a deshielding effect, resulting in a downfield shift of the proton signal. mdpi.com

Conversely, ¹³C-NMR spectra show an opposite trend. The carbon atoms of carbonyl groups at different positions exhibit distinct chemical shifts, which can be correlated with the degree of deprotonation and electron density at the carbon atom. mdpi.com For example, a deprotonated carbonyl group at the C5 position results in a more positive carbon atom, shifting the resonance downfield. mdpi.com

Furthermore, computational studies on analogues like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde have utilized techniques such as Natural Bond Orbital (NBO) analysis. eurjchem.com NBO analysis helps in understanding the hyperconjugative interactions and electron density distribution between donor and acceptor bonds, which in turn relates to the molecule's stability and reactivity. eurjchem.com The analysis of frontier molecular orbitals (HOMO-LUMO) also aids in determining the chemical stability and charge transport characteristics within the molecule, providing insights into its electrophilic and nucleophilic nature. eurjchem.com

The correlation of spectroscopic data with molecular structure is also evident in vibrational spectroscopy. In studies of quinoline-4-carbaldehyde, theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (B3LYP) have been used to assign vibrational bands in IR and Raman spectra. nih.gov The calculated frequencies, when scaled, show good agreement with experimental data, allowing for the confident assignment of vibrational modes to specific functional groups and molecular motions. nih.gov

Applications As a Synthetic Scaffold and Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The strategic use of isoquinoline-2(1H)-carbaldehyde facilitates the synthesis of diverse heterocyclic architectures, most notably through [3+2] cycloaddition reactions. These reactions provide a powerful and atom-economical method for creating five-membered rings with a high degree of stereocontrol, leading to valuable scaffolds for medicinal chemistry and materials science. nih.govdoi.org

The pyrrolo[2,1-a]isoquinoline (B1256269) core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds exhibiting significant biological activities, including antitumor and enzyme inhibitory properties. nih.govrsc.org The construction of this scaffold is frequently achieved through the 1,3-dipolar cycloaddition of isoquinolinium ylides with various dipolarophiles. nih.gov

A primary method for generating the requisite azomethine ylide involves the reaction of an isoquinoline (B145761) derivative with an amino acid. The ylide, a transient 1,3-dipole, is generated in situ and readily reacts with alkene or alkyne-based dipolarophiles. nih.govacs.org This [3+2] cycloaddition is a concerted process that efficiently assembles the fused pyrrolidine (B122466) ring, often with high regio- and stereoselectivity. doi.orgdiva-portal.org The reaction creates multiple new stereocenters in a single step, making it a highly efficient strategy for building molecular complexity. nih.gov The resulting pyrrolo[2,1-a]isoquinoline derivatives are crucial intermediates for synthesizing natural products like lamellarins and can be further functionalized to develop novel therapeutic agents. nih.govrsc.org

| Reaction Type | Key Intermediates | Resulting Scaffold | Significance |

| [3+2] Cycloaddition | Azomethine Ylides (from isoquinoline precursors) | Pyrrolo[2,1-a]isoquinoline | Access to bioactive alkaloids, antitumor agents. nih.govrsc.org |

The fusion of isoquinoline and benzimidazole (B57391) rings creates the benzimidazo[2,1-a]isoquinoline (B1203507) system, a tetracyclic scaffold with significant pharmacological potential, including anticancer and anti-HIV properties. mdpi.comrsc.org The synthesis of these structures can be accomplished through various methods, including catalyst-free reactions under ambient conditions.

One efficient, environmentally friendly approach involves the reaction of 2-alkynylbenzaldehydes with o-phenylenediamines in ethanol (B145695) at room temperature. rsc.org This method proceeds through a proposed sequence of imine formation, subsequent cyclization, and aromatization to yield the desired fused benzimidazole product. It is noted for being atom-economical and avoiding the use of toxic metal catalysts often required in other synthetic protocols. rsc.org Alternative strategies include copper-catalyzed cascade cyclizations and intramolecular C-H amination reactions, although these may require pre-functionalized starting materials or harsher conditions. mdpi.comacs.org The development of straightforward and green synthetic routes to this scaffold is of high interest for applications in the pharmaceutical industry. rsc.org

| Synthetic Method | Reactants | Key Features | Resulting Architecture |

| Catalyst-free Tandem Reaction | 2-Alkynylbenzaldehydes, o-Phenylenediamines | Room temperature, atom-economical, environmentally benign. rsc.org | Benzimidazo[2,1-a]isoquinoline |

| Copper-catalyzed Annulation | o-Alkynylbenzonitriles, o-Iodoanilines | Good to excellent yields, formation of three C-N bonds. mdpi.com | Benzimidazo[2,1-a]isoquinoline |

| Hypervalent Iodine-mediated Cyclization | N-Arylisoquinoline-1-amine | Metal-free, occurs in water. rsc.org | Benzimidazo[2,1-a]isoquinoline |

The reactivity of isoquinoline-based precursors extends to the synthesis of a wide array of other complex heterocyclic systems. Annelation reactions, which involve the formation of a new ring fused to the existing isoquinoline structure, are a key strategy in this regard. researchgate.net For instance, imidazo[5,1-a]isoquinolines can be synthesized in a one-step Vilsmeier reaction from isoquinoline-1-carbonitriles. rsc.org

Furthermore, tandem cycloaddition reactions can lead to highly complex, polycyclic, and spiro-fused systems. The reaction of isoquinolinium ylides with specific dipolarophiles can initiate a cascade sequence, resulting in unique molecular architectures. nih.gov For example, a tandem double [3+2] cycloaddition reaction has been used to create spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives, demonstrating a novel reaction pattern for isoquinolinium ylides. nih.gov Another approach involves the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes to produce isoquinoline N-oxides, which are themselves valuable intermediates for further functionalization. nih.gov

Precursor for Advanced Molecular Structures

Beyond the construction of novel heterocyclic scaffolds, this compound and related isoquinoline derivatives are fundamental starting points for the synthesis of complex molecules that mimic or are directly related to natural products, including important analgesics.

The isoquinoline core is a key structural component of morphinan (B1239233) alkaloids, a class of compounds that includes morphine and codeine. nih.govuliege.be Synthetic efforts toward morphine and its analogues often rely on building upon a pre-formed isoquinoline or a partially hydrogenated isoquinoline ring system. lboro.ac.uk A critical substructure of morphine is the octahydro-1H-benzofuro[3,2-e]isoquinoline skeleton. researchgate.net The asymmetric total synthesis of this core structure has been achieved, representing a significant step toward developing new morphine-related analgesics. researchgate.net These synthetic routes often involve multiple stereoselective, metal-catalyzed reactions to construct the complex, three-dimensional architecture of the morphine skeleton. The development of more efficient syntheses for these partial structures is crucial for creating libraries of new derivatives with potentially improved therapeutic profiles, such as potent analgesia with reduced side effects. nih.govresearchgate.net

The isoquinoline framework is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products with diverse biological activities. wikipedia.org Synthetic methods that use isoquinoline precursors are therefore vital for accessing these natural products and creating analogues with novel or enhanced properties. For example, deoxygenation of in situ generated isoquinoline N-oxides provides an efficient route to functionalized isoquinoline derivatives that are key intermediates in the synthesis of inhibitors for enzymes like p38 MAP kinase and thrombin. thieme-connect.de The synthesis of such analogues allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Role in Ligand Design for Catalysis

The isoquinoline nucleus is a significant structural motif in the design of ligands for catalysis, primarily due to the coordinating ability of the nitrogen atom. atamanchemicals.comwikipedia.org This nitrogen can bind to metal ions, forming the basis for the construction of various coordination compounds. polimi.it

Research has demonstrated the use of isoquinoline derivatives in creating sophisticated metal complexes. For example, platinum complexes incorporating urea-functionalized isoquinolines have been synthesized and utilized as effective anion receptors for species like chloride and sulfate. wikipedia.org Furthermore, the combination of copper(II) ions with isoquinoline-5-carboxylic acid has led to the formation of two-dimensional coordination polymers, highlighting the versatility of the isoquinoline scaffold in materials chemistry. polimi.it

While specific research focusing exclusively on this compound in ligand design is not extensively documented, its inherent structure presents considerable potential. The aldehyde group offers a reactive site for further chemical modification, enabling the synthesis of more complex, multidentate ligands. This adaptability makes this compound a promising building block for developing novel ligands tailored for specific catalytic applications.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational methods are indispensable tools in modern drug discovery and development, providing insights into the relationship between a molecule's structure and its biological activity (SAR). For the isoquinoline class of compounds, computational studies are frequently employed to guide the design of new therapeutic agents. researchgate.netrsc.org

The pyrrolo[2,1-a]isoquinoline system, which can be synthesized from isoquinoline precursors, is a notable subject of SAR investigations. nih.govnih.gov These studies explore how modifications to the scaffold affect its biological properties, such as cytotoxicity against tumor cells. nih.gov For example, systematic replacement of the C2-aldehyde group in certain 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolines with other functionalities like carboxylates, nitriles, and Mannich bases has been investigated to develop novel antiproliferative agents that can circumvent multidrug resistance. nih.gov

Computational chemistry also plays a role in structure verification, where calculated properties like NMR chemical shifts are compared with experimental data. researchgate.net For isoquinoline derivatives, a strong correlation has been observed between calculated and experimental NMR data, which aids in the structural elucidation of newly synthesized compounds. researchgate.net Although specific, in-depth SAR studies on this compound are not widely published, the successful application of computational approaches to its close derivatives underscores the potential of using these methods to rationally design and optimize novel bioactive molecules based on this versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.